molecular formula C11H11NO3 B3053418 (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid CAS No. 53616-19-6

(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid

Cat. No. B3053418
CAS RN: 53616-19-6
M. Wt: 205.21 g/mol
InChI Key: RGFQVACBIDGKBN-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid, also known as MPAO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAO is a derivative of the amino acid phenylalanine and is structurally similar to the well-known drug, aspirin.

Scientific Research Applications

(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid is in the field of medicine, where it has been found to exhibit anti-inflammatory and anti-cancer properties. (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid has also been studied for its potential use as a catalyst in organic synthesis reactions.

Mechanism of Action

The exact mechanism of action of (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX activity, (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid inhibits the activity of COX-1 and COX-2 enzymes, leading to a reduction in the production of prostaglandins. (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid has also been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid in lab experiments is its relatively simple synthesis method and low cost. (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid has also been found to exhibit good stability and solubility in water, making it suitable for use in aqueous environments. However, one of the main limitations of using (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid in lab experiments is its potential toxicity. (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid has been found to exhibit cytotoxic effects on certain cell lines, and caution should be exercised when handling and using this compound.

Future Directions

There are several possible future directions for research on (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid. One possible direction is to further investigate its anti-inflammatory and anti-cancer properties and explore its potential use as a therapeutic agent. Another possible direction is to study the mechanism of action of (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid in more detail and identify other enzymes or pathways that it may target. Additionally, research could be conducted to develop more efficient and environmentally friendly synthesis methods for (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid.

properties

IUPAC Name

(Z)-4-(2-methylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFQVACBIDGKBN-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219145
Record name (2Z)-4-[(2-Methylphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53616-19-6
Record name (2Z)-4-[(2-Methylphenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53616-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC52606
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2Z)-4-[(2-Methylphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid
Reactant of Route 5
(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.